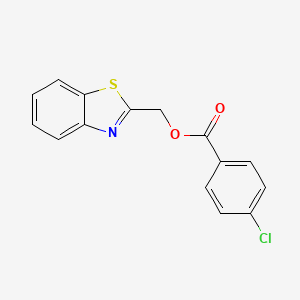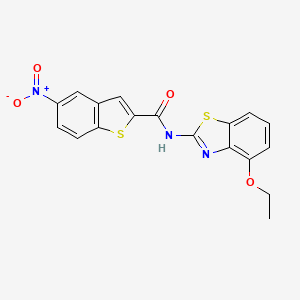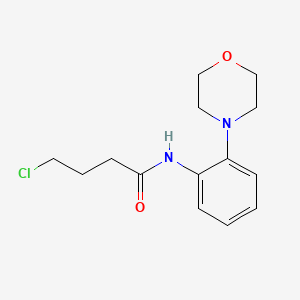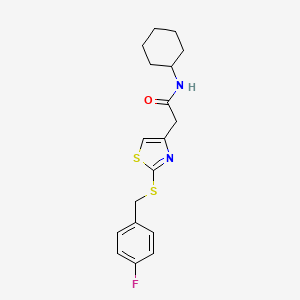
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a cyclohexyl group, a fluorobenzyl group, and an acetamide group. The thiazole ring is a five-membered ring with one sulfur atom and one nitrogen atom . The orientation of these groups and their electronic properties could significantly influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the thiazole ring might undergo electrophilic substitution at the carbon atom adjacent to the sulfur atom . The acetamide group could participate in hydrolysis reactions.Aplicaciones Científicas De Investigación
Src Kinase Inhibitory and Anticancer Activities
Compounds similar to N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were investigated for their role in inhibiting Src kinase, a key enzyme involved in various cellular processes, including cancer progression. One study found that certain derivatives exhibited significant inhibition of cell proliferation in various cancer cell lines, such as colon carcinoma, breast carcinoma, and leukemia cells, indicating potential applications in cancer therapy (Fallah-Tafti et al., 2011).
Antimicrobial and Antifungal Activities
Another potential application is in the development of antimicrobial and antifungal agents. Research involving N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated promising antimicrobial activities against various bacterial and fungal strains. These compounds were synthesized via a 1,3-dipolar cycloaddition reaction and showed significant inhibition of microbial growth at low concentrations (Rezki et al., 2016).
Antitumor Evaluation
Furthermore, derivatives of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which share a structural resemblance, have been synthesized and their heterocyclic derivatives evaluated for antitumor activities. Some compounds in this category demonstrated high inhibitory effects on the proliferation of various human cancer cell lines, suggesting their utility in developing novel antitumor agents (Shams et al., 2010).
Photovoltaic Efficiency and Ligand-Protein Interactions
Compounds with benzothiazolinone acetamide analogs have been studied for their photovoltaic efficiency and ligand-protein interactions. Such studies involve spectroscopic and quantum mechanical analyses to explore their potential applications in dye-sensitized solar cells (DSSCs) and as ligands in biological systems. These compounds have shown good light-harvesting efficiency and promising interactions with proteins like Cyclooxygenase 1 (COX1), indicating potential in both renewable energy and biomedical research (Mary et al., 2020).
Direcciones Futuras
Thiazole derivatives have been the subject of much research due to their diverse biological activities . Future research on “N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJEIQGKYIHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2458445.png)
![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)
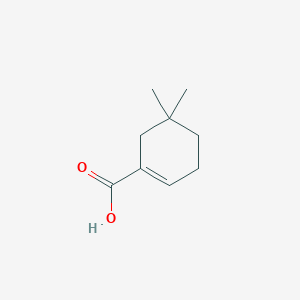
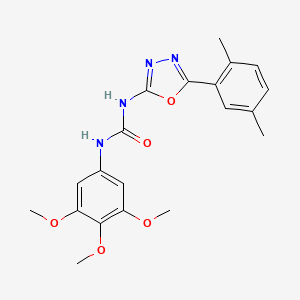
![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)
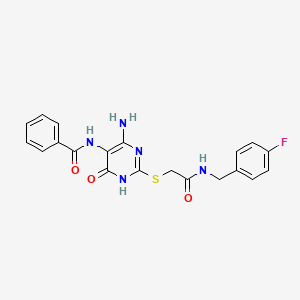
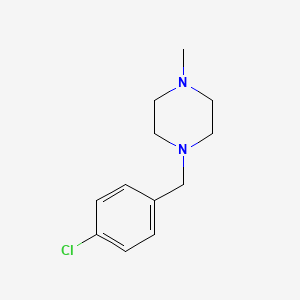
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
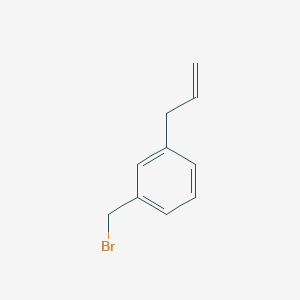
![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
![3-methoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2458461.png)
